10-Acetoacetyl Paclitaxel (~90per cent)

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Characterization

10-Acetoacetyl Paclitaxel (~90%) is the official EP Impurity J standard (CAS 2757197-26-3) for HPLC/UPLC method validation and QC release testing of paclitaxel API. Its distinct C10 acetoacetyl modification ensures accurate identification and quantification of this process impurity. Using non-certified analogs risks systematic errors, false OOS results, and ANDA rejection. This standard also supports forced degradation studies to distinguish process impurities from degradation products and SAR research on C10 modifications linked to P-glycoprotein recognition and multidrug resistance.

Molecular Formula C₄₉H₅₃NO₁₅
Molecular Weight 895.94
Cat. No. B1158026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Acetoacetyl Paclitaxel (~90per cent)
Synonyms10-Acetoacetyl Abraxane;  10-Acetoacetyl Genaxol;  10-Acetoacetyl Genetaxyl;  10-Acetoacetyl Onxal;  10-Acetoacetyl Pacliex;  10-Acetoacetyl (-)-Paclitaxel;  10-Acetoacetyl Taxol; 
Molecular FormulaC₄₉H₅₃NO₁₅
Molecular Weight895.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Acetoacetyl Paclitaxel (~90%) Procurement Guide for Analytical Reference and Quality Control Standards


10-Acetoacetyl Paclitaxel (CAS No. 2757197-26-3) is a semi-synthetic derivative of the antineoplastic agent paclitaxel, chemically designated as 10-O-deacetyl-10-O-(3-oxobutanoyl)paclitaxel . It is officially recognized as Paclitaxel EP Impurity J by the European Pharmacopoeia . This compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the manufacture and regulatory submission of paclitaxel drug substances and products . The (~90%) purity grade is commonly supplied for these purposes, with a reported laboratory-scale synthesis yielding 95% purity [1].

Why Substituting 10-Acetoacetyl Paclitaxel (~90%) with Unqualified Paclitaxel Impurity Mixtures Compromises Analytical Accuracy


Substitution with a generic paclitaxel impurity mixture or a different C10-modified analog for analytical method development is scientifically invalid. As an official European Pharmacopoeia (EP) impurity standard (Impurity J), 10-Acetoacetyl Paclitaxel has a specific retention time, mass spectrum, and UV profile that are essential for accurately identifying and quantifying this specific process-related impurity in drug substance batches . The C10 acetoacetyl modification significantly alters the molecule's physical and chemical properties compared to paclitaxel and other C10 analogs, leading to differences in chromatographic behavior and solubility . Using an unqualified mixture or an incorrect analog would introduce systematic errors in impurity profiling, potentially causing false out-of-specification (OOS) results during release testing, method validation failures during Abbreviated New Drug Application (ANDA) review, and ultimately, a failure to ensure the safety and purity of the final pharmaceutical product .

Quantitative Differentiation of 10-Acetoacetyl Paclitaxel (~90%): Purity, Physical Properties, and Structural Specificity


Documented Purity and Synthesis Yield for 10-Acetoacetyl Paclitaxel Reference Material

The 10-Acetoacetyl Paclitaxel (~90%) product grade is quantitatively defined by a documented 5-step synthesis yielding a purity of up to 95% with an overall yield of 27% [1]. This compares to the typical ≥95% purity offered by commercial vendors for this specific impurity standard , establishing a clear baseline for analytical method suitability and lot-to-lot consistency.

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Characterization

Physical Property Differences: Melting Point and Solubility vs. Paclitaxel

10-Acetoacetyl Paclitaxel (~90%) exhibits distinct physical properties that differentiate it from paclitaxel and its base form. The compound has a reported melting point of 166-170°C (with decomposition) [1] and limited solubility in chloroform and methanol . In contrast, paclitaxel has a higher melting point (213-216°C) and is soluble in ethanol and methanol .

Physicochemical Characterization Analytical Method Development Compound Handling

Molecular Identity: Specific Mass and Formula Confirmation

The molecular formula of 10-Acetoacetyl Paclitaxel is definitively C49H53NO15, with a molecular weight of 895.94 g/mol . This is a precise increase of C2H2O (42.04 g/mol) compared to paclitaxel (C47H51NO14, 853.91 g/mol) due to the acetoacetyl modification at the C10 position [1]. This specific mass difference is a critical analytical marker for identification by LC-MS.

Mass Spectrometry Impurity Profiling Regulatory Compliance

Class-Level Inference: Biological Activity of C10-Modified Paclitaxel Analogs

A systematic SAR study of 63 C10-modified paclitaxel analogs revealed that most modifications resulted in slightly lower activity in tubulin assembly and reduced cytotoxicity in B16 melanoma and MCF-7 cell lines compared to paclitaxel [1]. Crucially, the study found that modifications at C10 did not abolish activity, but could influence P-glycoprotein (P-gp) interactions, with ~50% of analogs showing modestly increased activity (up to 10-fold) against the drug-resistant MCF7-ADR cell line [1]. This class-level data suggests that C10 modifications, including the acetoacetyl group, can modulate a compound's susceptibility to efflux pumps, a key mechanism of drug resistance.

Structure-Activity Relationship Drug Resistance Tubulin Assembly

Primary Application Scenarios for Procuring 10-Acetoacetyl Paclitaxel (~90%)


Analytical Method Development and Validation for Paclitaxel Impurity Profiling

Procurement of 10-Acetoacetyl Paclitaxel (~90%) is essential for developing and validating robust HPLC or UPLC methods for quantifying Impurity J in paclitaxel API and finished drug products, as mandated by EP and USP monographs . Its defined purity (≥90%) and unique retention characteristics are used to establish system suitability, linearity, accuracy, and precision parameters during method validation, which is a critical component of ANDA submissions .

Quality Control (QC) Release Testing of Paclitaxel Batches

This compound serves as the primary reference standard for routine QC release testing of commercial paclitaxel batches . QC laboratories use the standard to accurately identify and quantify the 10-Acetoacetyl impurity against established acceptance criteria, ensuring that each batch meets the pharmacopoeial specifications for purity and safety before release to the market .

Forced Degradation Studies and Stability-Indicating Method Establishment

10-Acetoacetyl Paclitaxel is a known process-related impurity, not a degradation product. Its use as a reference standard allows analytical scientists to differentiate between process impurities and true degradation products in forced degradation studies (e.g., exposure to heat, light, humidity, or oxidative conditions) . This is crucial for establishing the stability-indicating nature of the analytical method.

Medicinal Chemistry Research on C10-Modified Taxane Analogs

As a specific C10-modified paclitaxel derivative, this compound serves as a valuable tool compound and analytical reference in research exploring the structure-activity relationships (SAR) of the taxane core [1]. It is particularly relevant for studies investigating how modifications at the C10 position affect P-glycoprotein recognition and overcoming multidrug resistance (MDR), as C10 is a known site for such modulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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